molecular formula C14H11ClFN5O2 B2630171 3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034514-84-4

3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2630171
CAS RN: 2034514-84-4
M. Wt: 335.72
InChI Key: HCQBBWBHUYUHHZ-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H11ClFN5O2 and its molecular weight is 335.72. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds structurally related to "3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" have been synthesized and evaluated for their antimicrobial properties. For instance, a study presented the synthesis and antimicrobial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. These compounds exhibited significant activity against Mycobacterium tuberculosis, with specific derivatives showing promising lead molecule characteristics due to their minimal inhibitory concentrations (MICs) and lack of toxicity against normal cell lines, indicating their potential for further drug development (Nayak et al., 2016).

Antiproliferative Applications

Another area of research focuses on the synthesis and evaluation of these compounds for their antiproliferative activities. While the search did not return studies directly on "3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide," analogous compounds have been investigated for their potential in cancer therapy. For example, derivatives of benzothiazoles and pyrazoles have been synthesized and screened for their anti-microbial and anti-oxidant activities, highlighting the pharmacological significance of these moieties in developing new therapeutic agents (Raparla et al., 2013).

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of compounds containing pyrazole and oxadiazole rings has provided valuable insights into optimizing their biological activities. This includes investigations into the insecticidal activities of anthranilic diamides analogs containing oxadiazole rings, which have shown significant larvicidal activities against specific pests. Such studies are instrumental in designing more effective and targeted agrochemicals (Li et al., 2013).

properties

IUPAC Name

3-chloro-4-fluoro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2/c1-21-7-9(5-18-21)13-19-12(23-20-13)6-17-14(22)8-2-3-11(16)10(15)4-8/h2-5,7H,6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQBBWBHUYUHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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